tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Description
tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS: 1250999-73-5) is a heterocyclic spiro compound with a molecular formula of C₁₂H₁₉NO₄ and a molecular weight of 241.29 g/mol . It features a spiro[3.5]nonane core containing both an oxygen (5-oxa) and a nitrogen (8-aza) atom, along with a tert-butyl carbamate protecting group. This compound is widely used as a building block in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules . Its purity is typically ≥97%, and it is commercially available from suppliers such as Aladdin Scientific and Enamine Ltd .
Properties
IUPAC Name |
tert-butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-4-5-16-12(8-13)6-9(14)7-12/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXMQLQEAARTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a spirocyclic ketone with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target enzyme . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and functional differences:
Structural and Functional Analysis
Heteroatom Substitution
- The target compound contains 5-oxa (oxygen) and 8-aza (nitrogen) atoms, creating a polar spirocyclic system suitable for interactions with biological targets .
- In contrast, tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride replaces the 2-oxo group with a second nitrogen (2,8-diaza), enhancing its basicity and forming a stable hydrochloride salt .
Solubility and Stability
Commercial Availability and Suppliers
Key Discrepancies and Notes
- Safety data for most analogs remain unspecified; however, the hydrochloride derivative (CAS: 2241130-99-2) includes hazard codes H315 (skin irritation) and H319 (eye irritation) .
Biological Activity
tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a spirocyclic framework, presents opportunities for various biological activities, particularly in the realm of drug development and therapeutic applications.
- Molecular Formula : C₁₂H₁₉NO₄
- Molecular Weight : 241.29 g/mol
- CAS Number : 1250999-73-5
Biological Activity Overview
Research indicates that compounds related to the azaspiro framework exhibit a range of biological activities, including:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown potential as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition could have implications for pain management and inflammation control.
- Chemokine Receptor Modulation : Some derivatives have been reported to modulate the activity of chemokine receptors such as CCR3 and CCR5, which are crucial in immune responses and have been targeted in treatments for HIV and other inflammatory diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antimicrobial Activity : Preliminary assays indicate that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.
Case Studies
-
Case Study on FAAH Inhibition :
- A study highlighted the compound's role as a FAAH inhibitor, which could enhance endocannabinoid signaling. This activity was assessed using enzyme assays where the compound showed a significant reduction in FAAH activity compared to controls.
- Data Table :
Concentration (µM) % Inhibition 1 15% 10 45% 50 75% -
Chemokine Receptor Activity :
- Another investigation focused on the modulation of CCR3 and CCR5 receptors. The compound was tested for its ability to inhibit receptor activation by chemokines.
- Results Summary :
- At a concentration of 100 µM, the compound inhibited CCR3 activation by approximately 60%, indicating significant pharmacological potential for treating diseases linked to these receptors.
Synthesis and Derivatives
The synthesis of this compound involves several steps, including:
- Formation of the spirocyclic structure through cyclization reactions.
- Functionalization at the carboxylate position to enhance biological activity.
Synthetic Pathway Example
A typical synthetic pathway might include:
- Reacting appropriate precursors under acidic conditions.
- Purifying the product through crystallization or chromatography.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate?
- Methodology : The compound is typically synthesized via spiroannulation reactions involving bicyclic lactams or ketones. For example, tert-butyl carbamate-protected intermediates (e.g., Boc-protected azaspiro compounds) are common precursors . Cyclization under acidic or basic conditions (e.g., using trifluoroacetic acid or DBU) facilitates spiro-ring formation. Post-synthetic purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve ≥95% purity, as reported for analogous spirocyclic derivatives .
Q. How is the compound characterized structurally?
- Methodology :
- X-ray crystallography : Single-crystal diffraction (e.g., SHELX software ) resolves the spirocyclic conformation and stereochemistry.
- NMR spectroscopy : H and C NMR distinguish the tert-butyl group (δ ~1.4 ppm for H; ~28 ppm for C) and carbonyl signals (δ ~170 ppm for the ester carbonyl) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO: theoretical 238.13 g/mol) .
Q. What safety precautions are essential during handling?
- Methodology :
- Storage : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in fume hoods with HEPA filters .
- Spill management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the stability of the spirocyclic core during reactions?
- Methodology :
- Kinetic studies : Monitor degradation via HPLC under varying conditions. Polar aprotic solvents (e.g., DMF, DMSO) stabilize the spiro structure at 0–25°C, while elevated temperatures (>40°C) promote ring-opening side reactions .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., ~150°C for tert-butyl derivatives) .
Q. What analytical challenges arise in distinguishing diastereomers of azaspiro derivatives?
- Methodology :
- Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol gradients to resolve enantiomers .
- Dynamic NMR : Detect slow interconversion of diastereomers at low temperatures (−40°C in CDCl) .
- Contradictions : Discrepancies in reported melting points (e.g., 95–98°C vs. 102–105°C) may arise from polymorphic forms or residual solvents, necessitating DSC analysis .
Q. How can computational modeling optimize reaction yields for spirocyclic intermediates?
- Methodology :
- DFT calculations : Simulate transition states (e.g., Gaussian 16 at B3LYP/6-31G* level) to identify energy barriers for ring-closing steps .
- Machine learning : Train models on published azaspiro synthesis data (e.g., solvent, catalyst, yield) to predict optimal conditions .
Q. What strategies mitigate hygroscopicity in tert-butyl carbamate derivatives?
- Methodology :
- Lyophilization : Freeze-dry the compound after synthesis to reduce moisture absorption .
- Co-crystallization : Form stable co-crystals with hydrophobic agents (e.g., adamantane derivatives) .
Data Contradictions and Resolution
Q. Why do conflicting CAS numbers exist for structurally similar azaspiro compounds?
- Analysis : Variations arise from isomeric forms (e.g., 5-oxa-2,8-diazaspiro vs. 2-oxa-5,8-diazaspiro) or salt forms (e.g., hydrochloride salts in vs. free bases in ) . Cross-validate using spectral data and IUPAC nomenclature.
Q. How should researchers address discrepancies in reported purity levels (95% vs. 98%)?
- Resolution :
- Batch testing : Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .
- Impurity profiling : LC-MS/MS identifies common byproducts (e.g., de-Boc derivatives) .
Methodological Tables
| Parameter | Typical Value | Reference |
|---|---|---|
| Melting Point | 95–105°C (polymorph-dependent) | |
| Solubility (DMSO) | ≥50 mg/mL | |
| Storage Stability (2–8°C) | >12 months | |
| TGA Decomposition Onset | ~150°C |
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
